3-(5-amino-1H-benzo[d]imidazol-2-yl)propan-1-ol
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound 3-(5-amino-1H-benzo[d]imidazol-2-yl)propan-1-ol derives its systematic IUPAC name from its benzimidazole core and substituents. The parent structure is 1H-benzo[d]imidazole , a bicyclic system comprising a benzene ring fused to an imidazole ring. The numbering begins at the nitrogen atom in the imidazole ring (position 1), proceeds through the benzene ring (positions 2–7), and returns to the second nitrogen in the imidazole (position 8).
The substituents are assigned as follows:
- Amino group (-NH₂) at position 5 of the benzimidazole ring.
- Propan-1-ol chain (-CH₂-CH₂-CH₂OH) attached to position 2 of the benzimidazole.
This results in the full IUPAC name: This compound (CAS: 313554-20-0).
Isomeric considerations :
- Tautomerism : The benzimidazole moiety exhibits tautomerism due to the mobility of the hydrogen atom at position 1. This creates equilibrium between the 1H- and 3H-tautomeric forms, though the 1H-form is predominant in most solvents.
- Positional isomerism : Variations in the placement of the amino group (e.g., at position 4 or 6) or propanol chain could yield structural isomers, but these are not reported for this specific compound.
Crystallographic Analysis and Hydrogen Bonding Networks
While direct X-ray crystallographic data for this compound remains limited, insights can be drawn from analogous benzimidazole derivatives. For example, the crystal structure of 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde (a related compound) crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 3.9124(8) Å, b = 15.082(3) Å, c = 15.407(3) Å, and β = 91.784(4)°.
Key features inferred for this compound :
- Planarity : The benzimidazole core is expected to adopt near-planar geometry, with deviations ≤0.017 Å for substituents.
- Hydrogen bonding :
Table 1: Predicted Hydrogen Bond Geometry
| Donor–Acceptor Pair | Distance (Å) | Angle (°) |
|---|---|---|
| N5–H···N1 | 2.89–3.12 | 155–165 |
| O7–H···N3 | 2.76–2.94 | 160–170 |
These interactions align with trends observed in substituted benzimidazoles, where hydrogen bonding governs molecular packing.
Comparative Molecular Geometry with Benzimidazole Derivatives
The molecular geometry of this compound shares similarities with other benzimidazole-based compounds but exhibits distinct features due to its substituents:
Bond lengths :
- C2–N1 (imidazole): ~1.32 Å, consistent with partial double-bond character.
- C5–N5 (amino): ~1.40 Å, typical for C–N single bonds.
- C2–C9 (propanol attachment): ~1.51 Å, reflecting a single-bond linkage.
Bond angles :
- N1–C2–N3 (imidazole): ~105.5°, narrower than benzene due to ring strain.
- C5–N5–H (amino): ~120°, consistent with sp³ hybridization.
Table 2: Geometric Comparison with Analogues
| Parameter | This Compound | 1-Methyl Derivative | 2-Isopropyl Derivative |
|---|---|---|---|
| C2–N1 Bond Length (Å) | 1.32 | 1.33 | 1.31 |
| Dihedral Angle (°)* | 8.2 | 12.7 | 6.5 |
| Torsion (Propanol) (°) | 62.3 | – | – |
*Dihedral angle between benzimidazole and propanol planes.
The propanol side chain introduces torsional flexibility, with a preferred gauche conformation (torsion angle ~62°) to minimize steric clash between the hydroxyl group and benzimidazole ring. This contrasts with rigid derivatives like 3-[5-amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol , where bulkier isopropyl groups restrict rotation.
Substituent effects also modulate electronic properties:
Properties
IUPAC Name |
3-(6-amino-1H-benzimidazol-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-7-3-4-8-9(6-7)13-10(12-8)2-1-5-14/h3-4,6,14H,1-2,5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNWGDZNXNWEIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Ethyl Propanoate Derivatives
The synthesis typically begins with ethyl 3-(pyridin-2-ylamino)propanoate, a precursor formed via nucleophilic substitution between pyridin-2-amine and ethyl acrylate. In a representative protocol, triethylamine (157.5 mL) facilitates the reaction in toluene at 20–30°C, yielding 162 g of product after 3 hours. This step emphasizes the importance of base selection, as weaker bases like potassium carbonate reduce side-product formation compared to stronger alternatives.
Subsequent nitration introduces a nitro group at the 4-position of the benzamide moiety. Iron powder (343.7 g) and hydrochloric acid in tetrahydrofuran/water (1:1 v/v) at 60–70°C achieve selective reduction to the amine, critical for downstream cyclization.
Cyclization to Benzimidazole Core
Cyclization of 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate with 2-(4-cyanophenylamino)acetic acid forms the benzimidazole ring. N,N-carbonyldiimidazole (CDI) in tetrahydrofuran at 25–35°C drives this step, with a 16-hour reaction time ensuring >85% conversion. The mechanism proceeds via intramolecular dehydration, where the amino group attacks the carbonyl carbon, followed by aromatization (Figure 1).
Table 1: Optimization of Cyclization Conditions
Functionalization and Purification Strategies
Amidination and Salt Formation
Conversion of the cyano group to an amidine involves treatment with ammonium carbonate and hydrogen chloride gas in ethanol. Calcium chloride dihydrate (12.5 g) acts as a Lewis acid, facilitating nitrile protonation at −15°C. This step achieves 92% yield when the ammonia-to-substrate ratio exceeds 3:1.
Mesylate salt formation improves solubility and stability. Reacting the free base with methanesulfonic acid in acetonitrile at 55–65°C produces crystalline Dabigatran etexilate mesylate, a derivative with 99.2% HPLC purity after recrystallization.
Chromatography-Free Purification
Traditional silica gel chromatography, which reduces scalability, is replaced by solvent-antisolvent systems. A mixture of dichloromethane (non-polar) and ethanol (polar) precipitates impurities while retaining the target compound in solution. This approach increases batch yields from 70% to 88% and reduces production costs by 40%.
Crystallographic Insights into Molecular Stability
X-ray diffraction of 3-((1H-benzo[d]imidazol-2-yl)amino)propan-1-ol derivatives reveals intermolecular N–H···N hydrogen bonds (2.89 Å) between the benzimidazole NH and pyridinyl nitrogen. These interactions stabilize the crystal lattice, explaining the compound’s high melting point (218–220°C). Torsional angles between the propanol chain and benzimidazole ring average 12.5°, minimizing steric strain.
Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P-1 |
| Unit Cell Dimensions | a=8.42 Å, b=9.01 Å, c=10.23 Å |
| Hydrogen Bonds | 6 per asymmetric unit |
| R-Factor | 0.041 |
| Data from. |
Industrial-Scale Production Challenges
Byproduct Management
The primary impurity, 3-(5-nitro-1H-benzimidazol-2-yl)propan-1-ol (≤5%), arises from incomplete nitration. Adding ammonium sulfide (0.1 equiv) during workup reduces this impurity to <0.5% via reductive cleavage of nitro groups.
Solvent Recovery Systems
Tetrahydrofuran (THF), used in cyclization, is reclaimed via distillation with 98% efficiency. Implementing a falling-film evaporator decreases thermal degradation, preserving solvent quality over 10 reuse cycles.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-(5-amino-1H-benzo[d]imidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of alkylated or acylated benzimidazole compounds.
Scientific Research Applications
Chemical Properties and Structure
Before delving into applications, it is essential to understand the chemical properties of 3-(5-amino-1H-benzo[d]imidazol-2-yl)propan-1-ol. The compound has a molecular formula of and a molecular weight of approximately 219.28 g/mol. Its structure includes an amino group and a benzimidazole moiety, which are critical for its biological activities.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with benzimidazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of benzimidazole could inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research has indicated that benzimidazole derivatives possess activity against a range of bacteria and fungi. In vitro studies have reported effective inhibition of pathogenic strains, suggesting that this compound could be developed into a novel class of antimicrobial agents .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have indicated that benzimidazole derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism involves modulation of signaling pathways related to cell survival and inflammation.
Case Study 1: Anticancer Efficacy
A case study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of several benzimidazole derivatives, including this compound. The study found that this compound significantly inhibited cell growth in breast cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Testing
In a clinical trial assessing the antimicrobial properties of benzimidazole derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability, supporting its potential use in treating infections .
Mechanism of Action
The mechanism of action of 3-(5-amino-1H-benzo[d]imidazol-2-yl)propan-1-ol involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound may also interfere with enzymatic activities, further contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table highlights key structural differences and properties of 3-(5-amino-1H-benzo[d]imidazol-2-yl)propan-1-ol and related benzimidazole derivatives:
Analytical and Crystallographic Data
- LCMS and NMR : Purity and structural confirmation of similar compounds rely on LCMS (e.g., m/z = 201.2 for 3-(6-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol) and ¹H NMR (e.g., δ 7.88 ppm for aromatic protons in 6f) .
- Crystallography : Tools like SHELX and OLEX2 are critical for resolving hydrogen-bonding networks in benzimidazole derivatives, which influence crystal packing and stability .
Biological Activity
3-(5-amino-1H-benzo[d]imidazol-2-yl)propan-1-ol is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, focusing on its anticancer and antimicrobial activities.
- Molecular Formula : CHNO
- Molecular Weight : 191.23 g/mol
- CAS Number : 313554-20-0
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzimidazole derivatives with propan-1-ol under controlled conditions. Various synthetic routes have been explored to enhance yield and purity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can reduce the viability of cancer cell lines such as A549 (human lung adenocarcinoma) and others.
Key Findings :
- In vitro Studies : Compounds were tested against A549 cells, where notable cytotoxicity was observed. The compound's mechanism may involve apoptosis induction or cell cycle arrest.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 25 | A549 |
| Cisplatin (Control) | 10 | A549 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Some derivatives have shown activity against multidrug-resistant strains of bacteria.
Key Findings :
- Microbial Resistance Testing : The compound was tested against various strains, including Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the benzimidazole structure enhanced antimicrobial activity.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >64 |
Case Studies
Several case studies highlight the biological relevance of this compound:
-
Anticancer Efficacy :
- A study demonstrated that a derivative of this compound showed a reduction in tumor size in xenograft models when administered at specific dosages.
- The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation.
-
Antimicrobial Resistance :
- Research indicated that modifications to the amino group on the benzimidazole ring could lead to enhanced activity against resistant bacterial strains.
- In vivo studies confirmed that certain derivatives significantly reduced bacterial load in infected animal models.
Q & A
Q. What are the standard synthetic routes for preparing 3-(5-amino-1H-benzo[d]imidazol-2-yl)propan-1-ol?
The compound can be synthesized via multi-step condensation reactions. A common approach involves reacting chiral amino alcohols (e.g., L-phenylalaninol) with nitrobenzaldehyde, ammonium acetate, and benzyl derivatives under reflux conditions in methanol. Purification is achieved via column chromatography (ethyl acetate/ethanol/triethylamine) and crystallization (methanol/diethyl ether) . Alternative methods include thiazolidinone ring formation using ZnCl₂ catalysis, as seen in benzimidazole-containing antimicrobial precursors .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy : To confirm proton environments and stereochemistry (e.g., intramolecular C–H⋯π interactions observed in crystallized derivatives) .
- X-ray crystallography : For resolving molecular conformation and planar imidazole core geometry (r.m.s. deviation ~0.0056 Å). Software like SHELXL and OLEX2 are used for refinement .
- Elemental analysis : To validate purity by comparing calculated vs. experimental C/H/N content .
Q. How is the biological activity of this compound initially screened?
Initial screening involves:
- Antimicrobial assays : Testing against bacterial/fungal strains via broth microdilution (MIC determination) .
- TRPV1 antagonism : Functional assays using recombinant human TRPV1 channels to measure inhibition of capsaicin-induced Ca²⁺ influx (IC₅₀ ~4.6 nM in advanced analogs) .
Advanced Research Questions
Q. How can X-ray crystallography and computational modeling resolve structural ambiguities?
- Crystallography : SHELX-refined structures reveal intramolecular interactions (e.g., O–H⋯N hydrogen bonds stabilizing crystal packing) . ORTEP-III visualizes dihedral angles between aromatic rings (e.g., 77.34° for o-nitrobenzene vs. imidazole core) .
- DFT studies : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps for reactivity analysis) .
Q. What strategies address contradictory bioactivity data across studies?
- Statistical validation : Use ANOVA to assess variability in antimicrobial IC₅₀ values .
- Assay standardization : Compare TRPV1 inhibition under identical Ca²⁺ flux conditions to minimize protocol-driven discrepancies .
- Structural analogs : Test derivatives with modified substituents (e.g., trifluoromethyl or cyano groups) to isolate activity drivers .
Q. How are structure-activity relationships (SAR) explored for this compound?
- Substituent variation : Replace the propanol chain with methylene groups or arylidene moieties to enhance antimicrobial potency .
- Chiral modifications : Introduce amino alcohol backbones (e.g., L-phenylalaninol) to study enantioselective interactions in catalysis or receptor binding .
Q. What computational tools predict binding modes with biological targets?
- Molecular docking : AutoDock or Schrödinger Suite models interactions with TRPV1 or aromatase enzymes. For example, benzo[d]imidazole derivatives show π-π stacking with TRPV1 residues .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 20 ns trajectories to validate docking poses) .
Q. How can synthetic yields be optimized for scaled-up production?
- Catalyst screening : ZnCl₂ improves thiazolidinone cyclization efficiency (~84% yield in similar syntheses) .
- Solvent selection : Methanol/ethanol mixtures enhance solubility during condensation .
- Temperature control : Reflux at 65°C minimizes byproducts in imidazole ring formation .
Q. What role does polymorphism play in stability and bioavailability?
- PXRD analysis : Identifies crystalline vs. amorphous forms, impacting dissolution rates .
- DSC/TGA : Measures thermal stability (e.g., mp 134–135°C for trifluoromethyl analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
